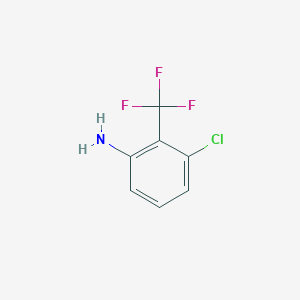
3-Chloro-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(trifluoromethyl)aniline is a compound that belongs to the class of organic compounds known as anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the benzene ring of aniline. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines, such as 3-Chloro-2-(trifluoromethyl)aniline, can be achieved through various methods. One approach involves the visible-light-induced radical trifluoromethylation of free anilines using the Togni reagent at room temperature, which provides an economical route to these compounds . Another method includes the high-pressure hydrolysis and reduction of dichloronitrobenzene followed by an addition reaction to introduce the trifluoromethyl group . These synthetic routes are significant as they offer high yields and have less environmental impact.
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted anilines has been extensively studied using spectroscopic techniques and quantum chemical calculations. The position of the substituent group on the benzene ring and its electron donor-acceptor capabilities play a crucial role in determining the molecular structural and electronic properties . The vibrational spectra, including FT-IR and FT-Raman, provide insights into the functional groups present in the molecule and the influence of the chlorine substituent . Quantum chemical studies, such as density functional theory (DFT) calculations, help in deriving the optimized geometry and understanding the electron density distribution within the molecule .
Chemical Reactions Analysis
The presence of the trifluoromethyl group in anilines can enhance their reactivity in various chemical reactions. The electron-withdrawing effect of this group can activate the aniline towards nucleophilic substitution reactions. The synthesized trifluoromethyl anilines can be further transformed into a variety of valuable fluorine-containing molecules and heterocyclic compounds, demonstrating their versatility as intermediates in organic synthesis .
Physical and Chemical Properties Analysis
Trifluoromethyl-substituted anilines exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group and other substituents. The vibrational spectra analysis provides information on the thermodynamic parameters and the stability of the molecule . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity and potential applications of these compounds in materials science, such as in non-linear optical (NLO) materials . Additionally, nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy are used to characterize the chemical shifts and electronic transitions, respectively .
Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Theoretical Studies
- 3-Chloro-2-(trifluoromethyl)aniline has been extensively studied for its vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. Such studies are crucial for understanding the structural and electronic properties of molecules, especially in the context of non-linear optical (NLO) materials (Revathi et al., 2017); (Arivazhagan et al., 2012).
Chemical Reactivity and Synthesis
- The compound has been used in the synthesis of various pesticides and pharmaceuticals. Its reactivity with other chemicals, such as the influence of chlorine substituent on vibrational wavenumbers, has been a subject of research, providing insights into the synthesis of complex chemical compounds (Liu An-chan, 2015).
Molecular Orbital Calculations and Thermodynamic Parameters
- Detailed molecular orbital calculations, including the analysis of natural bond orbitals (NBOs) and HOMO-LUMO energy gap, have been conducted. These studies offer a deeper understanding of the molecule's electronic structure and its potential applications in various scientific domains (Karthick et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Chloro-2-(trifluoromethyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, 3-Chloro-2-(trifluoromethyl)aniline participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a crucial role in the sm coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . Its boiling point is 187 °C, and it has a density of 1.29 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of 3-Chloro-2-(trifluoromethyl)aniline is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of 3-Chloro-2-(trifluoromethyl)aniline is influenced by various environmental factors. For instance, the SM coupling reaction in which it participates requires mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
3-chloro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNOYHOSWKVJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548365 |
Source


|
| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432-21-3 |
Source


|
| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

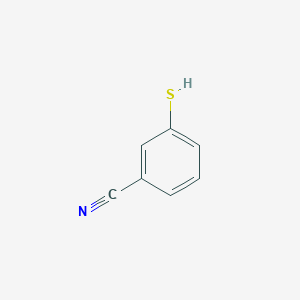

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)
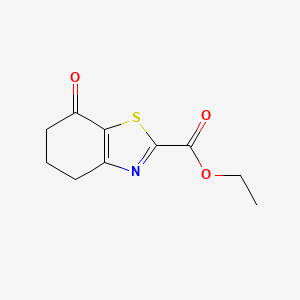
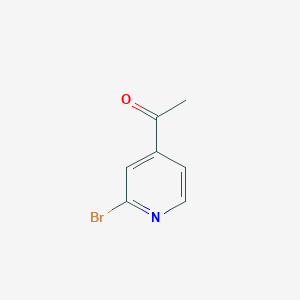


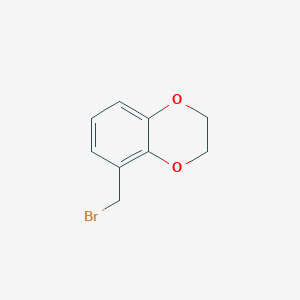
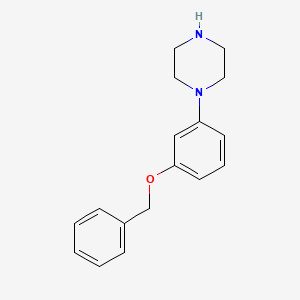
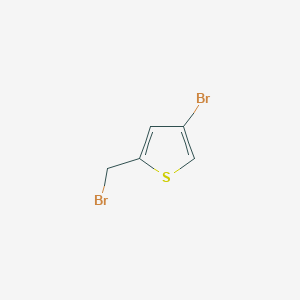


![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)